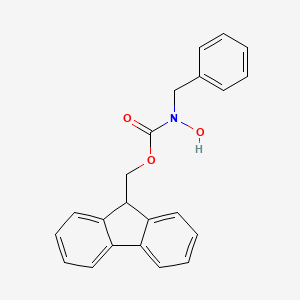
(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate
Vue d'ensemble
Description
“(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 9-Methyl-9H-fluoren-9-ol is a related compound2. However, the specific synthesis process for “(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate” is not readily available in the searched resources.Molecular Structure Analysis
The molecular structure of this compound is not directly available from the searched resources. However, the InChI code for a related compound, 9H-fluoren-9-ylmethyl 1-benzyl-2-hydroxyethylcarbamate, is provided3.Chemical Reactions Analysis
The specific chemical reactions involving “(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate” are not readily available in the searched resources. However, a related compound, 9H-fluoren-9-ylmethyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, has been mentioned in the context of chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the searched resources. However, a related compound, 9-Hydroxy-9H-fluoren-9-yl, has some properties listed4.Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction
The compound exhibits a slightly pyramidalized molecular plane, with the nitrogen atom deviating from the basal plane, indicating a reduced character of the sp2 hybrids. This structural feature allows for specific intermolecular hydrogen bonds, which are crucial for the molecular interaction and stability in crystal structures (Yamada et al., 2008).
Biotransformation and Derivative Formation
9H-Carbazole and its derivatives, closely related to the compound , undergo biotransformation by biphenyl-utilizing bacteria. This process results in the formation of hydroxylated derivatives, indicating the compound's potential for pharmacological applications and its susceptibility to microbial transformation (Waldau et al., 2009).
Photoelectric and Light Emitting Properties
The compound is part of a class that has been utilized in organic light-emitting diodes (OLEDs). Specifically, derivatives featuring a highly twisted tetrahedral conformation exhibit high maximum efficiencies when used as hole transporting layers in OLEDs. This application underscores the compound's relevance in advanced material science and optoelectronics (Ye et al., 2010).
Chemical Reactivity and Regioselectivity
The compound is part of a group that exhibits specific reactivity patterns, including cycloaddition reactions with iminium ylides. The regioselectivity and reaction pathways of these compounds are influenced by the substituents and reaction conditions, highlighting their potential utility in synthetic organic chemistry (Novikov et al., 2006).
Applications in Sensing and Detection
Derivatives of the compound have been utilized in the development of fluorescent chemosensors. These materials exhibit excellent fluorescence properties and are capable of detecting different acids and amines. Their sensitivity and selectivity in detection applications make them relevant for environmental protection, biosensing, and toxins detection in food (Qian et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound are not directly available from the searched resources. However, a related compound, 9-Fluorenylmethyl carbamate, has some safety information available5.
Orientations Futures
The future directions for this compound are not readily available in the searched resources. However, it’s worth noting that research in the field of fluorene derivatives is ongoing and could potentially include this compound.
Please note that this analysis is based on the available resources and there might be more comprehensive information in scientific literature not covered in this search. For a more detailed analysis, consulting primary scientific literature or a chemistry professional is recommended.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-benzyl-N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-22(23(25)14-16-8-2-1-3-9-16)26-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21,25H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELSKFZKLZXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00777669 | |
| Record name | (9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00777669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate | |
CAS RN |
198411-59-5 | |
| Record name | (9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00777669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)
![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)
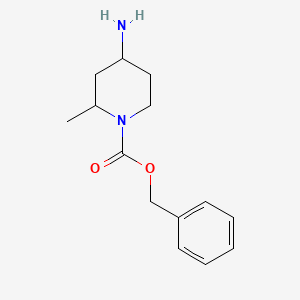
![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1443627.png)
![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)
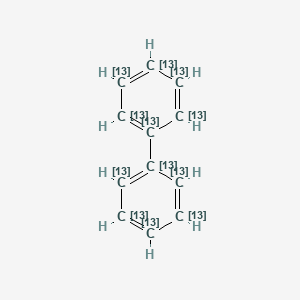

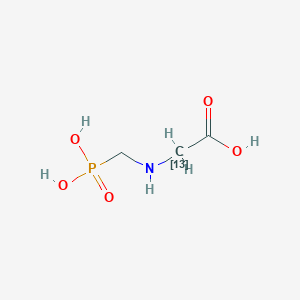
![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone](/img/structure/B1443636.png)
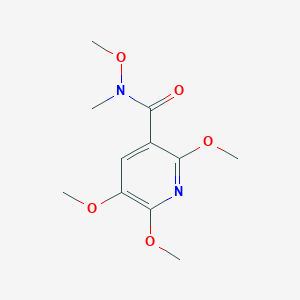
![4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B1443639.png)
![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)